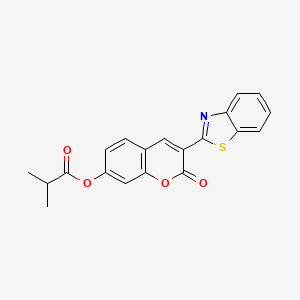

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Description

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate (CAS: 338419-28-6) is a synthetic hybrid molecule combining a benzothiazole moiety with a coumarin scaffold esterified with a 2-methylpropanoate group. Its molecular formula is C₂₂H₁₇NO₄S, and it has a molecular weight of 379.09 g/mol . Synonyms include ZINC2369312 and STK845405, among others . Structurally, the benzothiazole ring is fused to the coumarin core at the 3-position, while the 7-position is substituted with the 2-methylpropanoate ester.

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c1-11(2)19(22)24-13-8-7-12-9-14(20(23)25-16(12)10-13)18-21-15-5-3-4-6-17(15)26-18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFFWZAJVYVDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hoesch Reaction for Chromone Formation

The chromone core is synthesized via a Hoesch reaction, which involves condensation of resorcinol (1,3-dihydroxybenzene) with 1,3-benzothiazol-2-yl acetonitrile under acidic conditions. This method is adapted from procedures used to prepare 3-heteroaryl chromones:

Reaction Setup :

- Resorcinol (1 equiv) and 1,3-benzothiazol-2-yl acetonitrile (1.2 equiv) are dissolved in anhydrous ethanol.

- Gaseous HCl is bubbled through the mixture at 0–5°C for 4–6 hours.

- The intermediate ketimine is hydrolyzed by stirring with dilute HCl (10%) at room temperature for 12 hours.

Cyclization :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 62–68% | |

| Melting Point | 223–224°C | |

| Characterization | IR: 1670 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |

Esterification of the 7-Hydroxy Group

Isobutyryl Chloride-Mediated Esterification

The 7-hydroxy group is esterified using isobutyryl chloride under Schotten-Baumann conditions:

Procedure :

- 7-Hydroxy-3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one (1 equiv) is suspended in dry dichloromethane.

- Isobutyryl chloride (1.5 equiv) is added dropwise at 0°C, followed by pyridine (2 equiv) as a base.

- The mixture is stirred at room temperature for 12 hours, then washed with 5% HCl and saturated NaHCO₃.

Workup :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Melting Point | 138–140°C | |

| $$^1$$H NMR (DMSO-d₆) | δ 1.28 (d, 6H, CH(CH₃)₂), 2.98 (m, 1H, CH), 6.94 (s, 1H, H-8), 7.45–8.20 (m, 5H, benzothiazole) |

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-derived method uses polymer-supported reagents for facile purification:

- Resin : Wang resin-bound chromone intermediate.

- Esterification : Isobutyryl chloride (3 equiv), DIEA (4 equiv), DMF, 24 hours.

- Cleavage : TFA/DCM (1:1) yields the product with >95% purity.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Hoesch + Schotten-Baumann | High regioselectivity | Long reaction times |

| Microwave | Rapid, high yield | Specialized equipment required |

| Solid-Phase | Easy purification | Low scalability |

Scalability and Industrial Feasibility

The Hoesch-Schotten-Baumann route is preferred for large-scale synthesis due to reproducibility and moderate cost. Key considerations:

- Cost of Benzothiazole Acetonitrile : ~$120/g (commercial suppliers).

- Environmental Impact : HCl and pyridine require neutralization and recycling.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate has several scientific research applications:

Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: It is used in biological assays to study enzyme inhibition and protein-ligand interactions.

Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and fluorescent materials.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, inhibiting their activity by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related derivatives, focusing on structural variations, molecular properties, and biological implications.

Research Findings and Implications

Structural and Physicochemical Properties

- Target Compound: The 2-methylpropanoate ester enhances metabolic stability compared to shorter-chain esters (e.g., propanoate in ). The 2-oxo coumarin core may influence hydrogen-bonding interactions .

- Bromo-Substituted Analog (): The electron-withdrawing bromine atom may enhance electrophilic reactivity, making it a candidate for covalent inhibitor design.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a derivative of benzothiazole and chromone, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to a chromone structure. Its chemical formula is , and it features several functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. For instance, research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

Key Findings:

- Cell Proliferation Inhibition: The compound significantly reduced cell viability in cancer cell lines when tested using the MTT assay.

- Apoptosis Induction: Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells, evidenced by increased annexin V staining.

- Cytokine Modulation: It also downregulated pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting anti-inflammatory properties alongside anticancer effects .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Key Signaling Pathways: Similar compounds have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.

- Cell Cycle Arrest: The compound induces G1 phase arrest in the cell cycle, preventing further division and proliferation of cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related benzothiazole derivatives.

Case Studies

-

Study on Antitumor Activity:

- Researchers synthesized a series of benzothiazole derivatives and evaluated their biological activity against various cancer cell lines. The study found that certain modifications to the benzothiazole structure significantly enhanced anticancer activity.

- The lead compound exhibited IC50 values in the micromolar range against A431 and A549 cells, indicating potent anticancer properties.

- Inflammation Model:

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with the preparation of the chromen-2-one core followed by benzothiazole coupling and esterification. Key steps include:

- Temperature Control : Optimize reaction temperatures (e.g., 60–80°C for ester bond formation) to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track progress and confirm intermediate formation .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks, particularly for the benzothiazole and chromen moieties .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Basic: What in vitro biological screening approaches are appropriate for initial pharmacological assessment?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorogenic substrates to identify target engagement .

- Antioxidant Activity : DPPH or ABTS assays to assess radical scavenging potential, leveraging protocols from phenolic compound studies .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR)?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with modifications to the benzothiazole (e.g., halogenation) or ester groups (e.g., varying alkyl chains) .

- Bioassay Correlation : Test analogs in parallel against biological targets (e.g., cancer cell lines) to map functional group contributions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide SAR hypotheses .

Advanced: How can contradictions between spectroscopic data and computational modeling results be resolved?

Methodological Answer:

- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .

- Dynamic Simulations : Conduct molecular dynamics (MD) simulations to assess conformational flexibility in solution .

- Multi-Technique Confirmation : Combine NMR, IR, and MS data to validate computational predictions .

Advanced: What experimental frameworks assess the environmental fate and biodegradation of this compound?

Methodological Answer:

- Long-Term Stability Studies : Incubate the compound in simulated environmental matrices (soil/water) under controlled pH and temperature .

- Bioaccumulation Assays : Measure uptake in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .

- Degradation Pathways : Use HPLC-MS to identify breakdown products under UV light or microbial exposure .

Advanced: How can chromatographic separation of synthetic intermediates be optimized?

Methodological Answer:

- Mobile Phase Optimization : Test mixtures of acetonitrile/water or methanol/chloroform to improve resolution .

- Stationary Phase Selection : Use C18 columns for reverse-phase separation or silica gel for normal-phase purification .

- Gradient Elution : Adjust gradient slopes (e.g., 5–100% organic phase over 30 min) to separate polar and nonpolar intermediates .

Advanced: What strategies elucidate the compound's interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-target interactions .

- Molecular Docking : Use software like Schrödinger Suite to predict binding poses and guide mutagenesis studies .

Key Methodological Considerations

-

Data Tables :

Parameter Optimal Range Reference Reaction Temp (Esterification) 60–80°C HPLC Purity Threshold >95% SPR Flow Rate 20–30 µL/min -

Contradiction Management : Cross-validate analytical data (e.g., NMR vs. XRD) to resolve structural discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.